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Introduction
The isolation of high-quality genomic DNA from plant tissues is a critical first step for a wide

range of molecular applications, including genetic mapping, marker-assisted selection, and the

development of plant-based therapeutics. However, plant cells present unique challenges due

to their rigid cell walls and the presence of a diverse array of secondary metabolites such as

polysaccharides and polyphenols. These compounds can co-precipitate with DNA, inhibiting

downstream enzymatic reactions like PCR and restriction digestion. The

Cetyltrimethylammonium Bromide (CTAB) method is a widely adopted and robust technique

that effectively overcomes these challenges to yield high-purity DNA.

The Role of CTAB in DNA Extraction
CTAB is a cationic detergent that plays a multifaceted role in the DNA extraction process. Its

primary functions include:

Cell Lysis: CTAB effectively disrupts cell membranes, including the plasma membrane and

organellar membranes, leading to the release of cellular contents.[1][2]
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Removal of Polysaccharides: In a high-salt buffer, CTAB forms complexes with

polysaccharides, causing them to precipitate out of the solution, thus separating them from

the DNA. The differential solubility of DNA and polysaccharides in the presence of CTAB and

varying salt concentrations is a key principle of this method.

Denaturation of Proteins: CTAB aids in the denaturation and precipitation of proteins, which

are then further removed during subsequent organic extraction steps.[1]

The CTAB extraction buffer typically includes several other components that contribute to the

isolation of pure DNA:

NaCl: The high salt concentration helps to remove polysaccharides.[1]

EDTA: Ethylenediaminetetraacetic acid chelates magnesium ions, which are essential

cofactors for nucleases, thereby protecting the DNA from degradation.[3]

Tris-HCl: This provides a stable pH for the buffer.

Polyvinylpyrrolidone (PVP) and β-mercaptoethanol: These are often added to the buffer to

remove polyphenolic compounds.[1][3] PVP binds to polyphenols, while β-mercaptoethanol

is a reducing agent that prevents the oxidation of these compounds, which can damage

DNA.[3]

Experimental Workflow Overview
The CTAB DNA extraction method generally follows a series of steps designed to lyse cells,

remove contaminants, and isolate pure DNA. The workflow begins with the physical disruption

of the plant tissue, followed by chemical lysis and purification steps.

Plant Tissue Sample Tissue Grinding
(Liquid Nitrogen)

 Mechanical Disruption Cell Lysis
(CTAB Buffer Incubation at 60-65°C)

 Add Lysis Buffer Organic Extraction
(Chloroform:Isoamyl Alcohol)

 Separate Phases DNA Precipitation
(Isopropanol)

 Isolate Aqueous Phase DNA Washing
(70% Ethanol)

 Pellet DNA DNA Resuspension
(TE Buffer or Water)

 Clean Pellet Pure Genomic DNA Final Product 

Click to download full resolution via product page

A generalized workflow for DNA extraction from plant tissues using the CTAB method.

Mechanism of Contaminant Removal
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The CTAB method is particularly effective due to its targeted removal of common plant-derived

inhibitors. The following diagram illustrates the logical relationship of how CTAB and associated

buffer components facilitate the separation of DNA from polysaccharides and proteins.
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Logical flow of contaminant removal during CTAB-based DNA extraction.
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Quantitative Data Summary
The yield and purity of DNA extracted using the CTAB method can vary depending on the plant

species, tissue type, and specific modifications to the protocol. The following table summarizes

representative data from a study comparing the CTAB method with the Edwards (SDS-based)

method for DNA extraction from Petunia hybrida tissues.

Sample Tissue
DNA Yield (ng/µL) - CTAB
Method

DNA Yield (ng/µL) -
Edwards Method

Apical Leaf 129.5 149.9

Mature Leaf 85.3 153.2

Sepal 87.2 111.1

Ovary and Style 114.3 159.3

Anthers 121.8 179.7

Petal 83.1 100.8

Bud (-4 days) 143.1 257.9

Bud (-1 day) 127.8 204.3

Data adapted from a

comparative study on Petunia

hybrida tissues. The study

indicated that for this particular

species, the Edwards method

yielded more DNA. However,

CTAB remains a widely used

and effective method for many

other plant species, particularly

those rich in polysaccharides.

[4]

Detailed Experimental Protocol
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This protocol is a standard CTAB method for the extraction of genomic DNA from fresh plant

leaf tissue.

Materials:

CTAB Extraction Buffer (2% CTAB, 1.4 M NaCl, 20 mM EDTA, 100 mM Tris-HCl pH 8.0)

β-mercaptoethanol

Chloroform:Isoamyl alcohol (24:1)

Isopropanol (ice-cold)

70% Ethanol (ice-cold)

TE Buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

RNase A (10 mg/mL)

Liquid Nitrogen

Mortar and Pestle

Microcentrifuge tubes (1.5 mL or 2.0 mL)

Water bath or heat block (65°C)

Microcentrifuge

Pipettes and sterile tips

Procedure:

Tissue Preparation:

Weigh approximately 100-200 mg of fresh, young leaf tissue.

Freeze the tissue in liquid nitrogen.
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Immediately grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

It is crucial that the tissue does not thaw during this process.[5]

Lysis:

Transfer the powdered tissue to a 2.0 mL microcentrifuge tube.

Add 1 mL of pre-warmed (65°C) CTAB Extraction Buffer with 0.2% β-mercaptoethanol

(added just before use).

Vortex briefly to mix.

Incubate the tube at 65°C for 30-60 minutes in a water bath, with occasional gentle

inversion every 10-15 minutes.[2][5]

Organic Extraction:

After incubation, allow the tube to cool to room temperature.

Add an equal volume (1 mL) of chloroform:isoamyl alcohol (24:1).

Mix by inverting the tube gently for 5-10 minutes to form an emulsion.

Centrifuge at 12,000 x g for 10-15 minutes at room temperature.[2][5] This will separate

the mixture into two phases.

DNA Precipitation:

Carefully transfer the upper aqueous phase to a new 1.5 mL microcentrifuge tube,

avoiding the interface.

Add 0.7 volumes of ice-cold isopropanol to the aqueous phase.

Mix gently by inversion until a white, stringy DNA precipitate becomes visible.

Incubate at -20°C for at least 30 minutes to enhance precipitation.[5]

Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.
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DNA Washing:

Carefully decant the supernatant without disturbing the DNA pellet.

Add 500 µL of ice-cold 70% ethanol to wash the pellet.

Centrifuge at 12,000 x g for 5 minutes.

Decant the ethanol and air dry the pellet for 10-15 minutes. Do not over-dry the pellet as it

will be difficult to dissolve.

DNA Resuspension and RNA Removal:

Resuspend the DNA pellet in 50-100 µL of TE buffer.

Add 1 µL of RNase A (10 mg/mL) and incubate at 37°C for 30 minutes to remove any

contaminating RNA.[6]

Store the purified DNA at -20°C.

Conclusion
The CTAB DNA extraction method is a reliable and efficient technique for obtaining high-quality

genomic DNA from a wide variety of plant species. Its effectiveness in removing problematic

polysaccharides and polyphenols makes it a valuable tool for researchers in plant science and

drug development. While modifications to the standard protocol may be necessary for specific

plant tissues, the fundamental principles of CTAB-based extraction provide a solid foundation

for successful DNA isolation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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